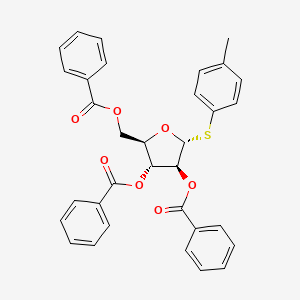

2,3,5-Tri-O-benzoil-1-tio-alfa-D-arabinofuranósido de p-tolilo

Descripción general

Descripción

P-Tolyl 2,3,5-tri-O-benzoyl-1-thio-alpha-D-arabinofuranoside is a useful thioglycoside building block in the synthesis of oligoarabinofuranosides . Furanose residues are important constituents of glycoconjugates of many bacterial, parasitical, fungal, and plant species . This compound plays a significant role in the cell wall composition of several organisms, including well-known human pathogens such as Mycobacterium tuberculosis, Mycobacterium leprae, and Mycobacterium ulcerans .

Aplicaciones Científicas De Investigación

Síntesis de oligoarabinofuranósidos

Este compuesto es un bloque de construcción de tioglucósido útil en la síntesis de oligoarabinofuranósidos . Los oligoarabinofuranósidos son componentes importantes de los glicoconjugados de muchas especies bacterianas, parasitarias, fúngicas y vegetales .

Investigación sobre Mycobacteria

El compuesto se ha utilizado en la investigación sobre mycobacterias, que incluye especies como Mycobacterium tuberculosis, Mycobacterium leprae y Mycobacterium ulcerans . Estas bacterias tienen paredes celulares compuestas, en gran parte, de dos polisacáridos, arabinogalactano y lipoarabinomannano; un componente principal de ambas moléculas es una porción de D-arabinofuranano .

Química de los carbohidratos

También se utiliza en la química de los carbohidratos, particularmente en el desarrollo de métodos sintéticos . Este compuesto es parte de varios protocolos sintéticos y se utiliza en la preparación de otras moléculas complejas .

Mecanismo De Acción

Target of Action

The primary targets of p-Tolyl 2,3,5-tri-O-benzoyl-1-thio-alpha-D-arabinofuranoside are the furanose residues, which are important constituents of glycoconjugates of many bacterial, parasitical, fungal, and plant species . This compound is particularly effective against mycobacteria, including well-known human pathogens such as Mycobacterium tuberculosis, Mycobacterium leprae, and Mycobacterium ulcerans .

Mode of Action

p-Tolyl 2,3,5-tri-O-benzoyl-1-thio-alpha-D-arabinofuranoside interacts with its targets by acting as a useful thioglycoside building block in the synthesis of oligoarabinofuranosides . This interaction results in changes to the structure and function of the target molecules, affecting their ability to contribute to the pathogenicity of the organisms.

Biochemical Pathways

The action of p-Tolyl 2,3,5-tri-O-benzoyl-1-thio-alpha-D-arabinofuranoside affects the biochemical pathways involved in the synthesis of glycoconjugates. The compound’s interaction with furanose residues disrupts the formation of arabinogalactan and lipoarabinomannan, two polysaccharides that are major components of the cell wall of mycobacteria . This disruption can have downstream effects on the survival and virulence of these bacteria.

Result of Action

The molecular and cellular effects of the action of p-Tolyl 2,3,5-tri-O-benzoyl-1-thio-alpha-D-arabinofuranoside include the disruption of the synthesis of key polysaccharides in the cell walls of mycobacteria . This disruption can weaken the cell walls, potentially making the bacteria more susceptible to the immune response or other treatments.

Propiedades

IUPAC Name |

[(2R,3R,4S,5R)-3,4-dibenzoyloxy-5-(4-methylphenyl)sulfanyloxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H28O7S/c1-22-17-19-26(20-18-22)41-33-29(40-32(36)25-15-9-4-10-16-25)28(39-31(35)24-13-7-3-8-14-24)27(38-33)21-37-30(34)23-11-5-2-6-12-23/h2-20,27-29,33H,21H2,1H3/t27-,28-,29+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCPBCAUAAHJGN-NBJHOTSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S[C@@H]2[C@H]([C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H28O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

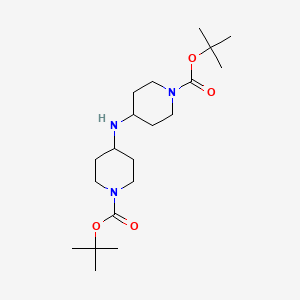

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1474302.png)